N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)phenyl]methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-15-10(17)7-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMPRYLANMHZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the realm of organic chemistry, N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield corresponding oxides using agents like potassium permanganate. |
| Reduction | Can be reduced to form amines or other derivatives with reducing agents such as lithium aluminum hydride. |
| Substitution | The trifluoromethyl group can be substituted under specific conditions, allowing for the introduction of new functional groups. |
Biology
The biological activities of this compound are under investigation for potential therapeutic effects. Preliminary studies suggest that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties could lead to applications in treating chronic inflammatory diseases.
Medicine
In medicinal chemistry, this compound is being studied for its potential as a pharmaceutical agent. The trifluoromethyl moiety is known to influence pharmacokinetics and pharmacodynamics, potentially leading to drugs with improved efficacy and reduced side effects.
- Drug Development : Ongoing research aims to explore its role in developing new drugs targeting specific diseases, particularly those related to inflammation and infection.
Case Studies and Research Findings
Several studies have highlighted the relevance of this compound in drug discovery:
- Antibiotic Development : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their activity against resistant bacterial strains, showcasing promising results that warrant further investigation.
- Anti-inflammatory Agents : Research presented at a pharmacology conference demonstrated that modifications of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune disorders.
- Synthetic Intermediates : A recent publication detailed its use as a synthetic intermediate in producing novel agrochemicals that enhance crop resistance to pests while minimizing environmental impact.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amide group facilitates interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its trifluoromethylphenyl-benzylamino-acetamide architecture. Below is a comparison with structurally related compounds:
Key Observations :
- Trifluoromethyl Phenyl Group : Compounds in , and share the 3-CF₃ phenyl group, which enhances lipophilicity and resistance to oxidative metabolism.
- Nitrogen Substituents: The target compound’s N-methyl and benzylamino groups contrast with the methoxyphenyl group in or the pyridinylsulfanyl in , affecting hydrogen-bonding capacity and steric bulk.
- Backbone Modifications : Alachlor () uses a chloroacetamide backbone, common in herbicides, whereas the target compound retains a standard acetamide structure.
Physicochemical Properties
Solubility and Lipophilicity
Spectroscopic Characterization
Agrochemical Relevance
- Chloroacetamides like Alachlor () are herbicides, but the target compound’s trifluoromethyl group could confer resistance to environmental degradation, a desirable trait in pesticides.
Biological Activity
N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide, with the CAS number 186386-95-8, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H13F3N2O
- Molecular Weight : 246.23 g/mol
- Chemical Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing pharmacokinetics and receptor interactions.
Anticancer Potential
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that related compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.96 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | K562 | 4.23 |
| 4a | HCT116 | 18.8 |
| 4a | MCF7 | 29.3 |
The compound 4e , an analogue of this compound, exhibited remarkable potency against leukemia cell lines, suggesting that modifications to the structure can lead to enhanced biological effects .
The mechanisms underlying the activity of this compound are believed to involve interactions at the molecular level that disrupt cancer cell proliferation. The presence of the trifluoromethyl group may enhance binding affinity to target proteins or enzymes involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the trifluoromethyl group significantly impacts the biological activity of compounds. For example, substituents on the phenyl ring can alter potency and selectivity for different biological targets . The presence of this group has been correlated with increased inhibition of various enzymes and receptors.
Case Studies
- Inhibition Studies : In a study examining a series of trifluoromethyl-containing compounds, it was found that those with specific substitutions exhibited greater inhibition of cancer cell growth compared to their non-fluorinated counterparts . The study highlighted how structural modifications could lead to improved interactions with target sites.
- Pharmacokinetic Evaluation : A pharmacokinetic analysis revealed that compounds similar to this compound showed favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic applications .
Preparation Methods
Preparation of N-Methyl-2-Chloroacetamide
N-Methyl-2-chloroacetamide is synthesized by reacting methylamine with chloroacetyl chloride under biphasic conditions. As demonstrated in, a mixture of dichloromethane (DCM) and 2% aqueous sodium hydroxide at 0°C facilitates this acylation. The reaction proceeds via dropwise addition of chloroacetyl chloride to methylamine, followed by extraction and drying to isolate the product.
Alkylation Reaction
The final step involves nucleophilic substitution between [3-(trifluoromethyl)benzyl]amine and N-methyl-2-chloroacetamide. Adapting conditions from, the reaction is conducted in dry acetone with potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) at 60°C for 8–12 hours. This method typically achieves yields of 44–78% for analogous compounds.
Reaction Conditions Table
Alternative Acylation Approaches Using Chloroacetyl Chloride
An alternative one-pot method involves sequential acylation and methylation:
Acylation of [3-(Trifluoromethyl)Benzyl]Amine
Reacting [3-(trifluoromethyl)benzyl]amine with chloroacetyl chloride in DCM and aqueous NaOH at 0°C forms 2-chloro-N-([3-(trifluoromethyl)benzyl])acetamide. This intermediate is isolated via extraction and dried over sodium sulfate.
Methylation of the Amide Nitrogen
Methylation is achieved using methyl iodide (CH3I) in dimethylformamide (DMF) with sodium hydride (NaH) as a base at 25°C for 6 hours. This step introduces the N-methyl group, yielding the final product.
Yield Optimization Data
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylsulfoxide (DMSO) enhance nucleophilicity in alkylation reactions. For example, using DMSO with sodium hydroxide (NaOH) at 80–110°C improves reaction rates for trifluoromethyl-containing compounds. However, acetone remains preferable for its lower toxicity and ease of removal.
Comparative Solvent Study
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows a retention time of 1.08–1.15 minutes with ≥95% purity.
Melting Point
The compound exhibits a melting point range of 66–69°C, consistent with structurally related acetamides.
Challenges and Mitigation Strategies
Byproduct Formation
Competing over-alkylation or hydrolysis can occur during acylation. Strategies include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide and related acetamide derivatives?
- Methodological Answer : A two-step approach is often used: (1) Condensation of activated carboxylic acids (e.g., acetyl chloride derivatives) with amines under mild conditions (e.g., dichloromethane, triethylamine as a base, 273 K). (2) Purification via crystallization (e.g., slow evaporation from toluene) to obtain high-purity crystals . For structurally similar compounds, Fe(III)-catalyzed N-amidomethylation has been employed, optimizing reaction time and catalyst loading to achieve yields >80% .
Q. How is structural characterization performed for N-methyl acetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving dihedral angles and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) . Complementary techniques include:
- NMR : To confirm substituent positions (e.g., H NMR for aromatic protons, F NMR for trifluoromethyl groups).
- Mass Spectrometry (HRMS) : For molecular weight validation .
- Chromatography (HPLC/LC-MS) : To assess purity and byproduct profiles .
Q. What are the key challenges in synthesizing trifluoromethyl-substituted acetamides?
- Methodological Answer : Challenges include:
- Steric hindrance from the trifluoromethyl group, requiring optimized stoichiometry and reaction time.
- Byproduct formation (e.g., incomplete substitution), mitigated by stepwise purification (extraction with dichloromethane, washing with NaHCO, brine) .
- Moisture sensitivity , necessitating anhydrous conditions for trifluoromethyl-containing intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity for N-methyl acetamide derivatives?
- Methodological Answer :
- Catalyst Screening : Fe(III) catalysts improve regioselectivity in N-amidomethylation reactions, reducing side products .
- Temperature Control : Low temperatures (e.g., 273 K) minimize decomposition of trifluoromethyl intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while dichloromethane aids in facile extraction .
Q. How do structural modifications (e.g., substituent position) influence the physicochemical properties of N-methyl acetamides?
- Methodological Answer :
- Dihedral Angle Analysis : SC-XRD reveals that substituents like trifluoromethyl groups induce torsional strain (e.g., 10.8° between acetamide and aromatic planes), affecting solubility and crystallinity .
- Hydrogen Bonding : Substituents at the meta position (e.g., 3-trifluoromethylphenyl) enhance intermolecular interactions, improving thermal stability (e.g., melting points >420 K) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar acetamides?
- Methodological Answer :
- Comparative Analysis : Overlay H NMR spectra of analogs (e.g., 2-cyano-N-aryl acetamides) to identify shifts caused by electron-withdrawing groups (e.g., –CF) .
- Computational Modeling : DFT calculations predict C NMR chemical shifts, aiding assignments for ambiguous signals .
- Isotopic Labeling : Use N-labeled amines to trace nitrogen environments in complex spectra .
Q. How are N-methyl acetamides evaluated for potential pharmacological activity?
- Methodological Answer :
- In Silico Screening : Molecular docking against target proteins (e.g., kinases) to predict binding affinities.
- In Vitro Assays : Test solubility (>61.3 µg/mL in PBS) and stability under physiological conditions .
- SAR Studies : Compare bioactivity of analogs (e.g., chloro- vs. methoxy-substituted phenyl groups) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
